molecular formula C12H26Cl3N3 B1486325 4-(4-Methyl-1-piperazinyl)octahydrocyclopenta[c]pyrrole trihydrochloride CAS No. 2206969-98-2

4-(4-Methyl-1-piperazinyl)octahydrocyclopenta[c]pyrrole trihydrochloride

Cat. No.: B1486325
CAS No.: 2206969-98-2
M. Wt: 318.7 g/mol
InChI Key: OVWOBNHTFUIVJI-UHFFFAOYSA-N
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Description

4-(4-Methyl-1-piperazinyl)octahydrocyclopenta[c]pyrrole trihydrochloride is a useful research compound. Its molecular formula is C12H26Cl3N3 and its molecular weight is 318.7 g/mol. The purity is usually 95%.
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Biological Activity

4-(4-Methyl-1-piperazinyl)octahydrocyclopenta[c]pyrrole trihydrochloride is a piperazine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is primarily studied for its implications in cancer therapy and neuropharmacology, showcasing a diverse range of biological effects.

Chemical Structure and Properties

  • Molecular Formula : C11H18Cl3N
  • Molecular Weight : 270.62 g/mol
  • CAS Number : 112626-50-3

The compound features a piperazine ring, which is known for its ability to interact with various biological targets, including neurotransmitter receptors and enzymes involved in cell signaling.

Research indicates that this compound acts by modulating microtubule dynamics and enhancing apoptotic responses in cancer cells. It sensitizes cells to apoptotic ligands, thereby promoting cell death in malignancies such as colon cancer.

Key Mechanisms:

  • Microtubule Inhibition : The compound disrupts microtubule polymerization, leading to mitotic arrest in cancer cells.
  • Apoptosis Sensitization : It increases the expression of tumor necrosis factor receptor 1 (TNFR1), facilitating apoptosis through caspase activation.
  • Receptor Modulation : The compound may interact with various neurotransmitter receptors, influencing neurological pathways.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity TypeEffectReference
AnticancerInduces apoptosis in colon cancer cells
Microtubule DynamicsInhibits polymerization
NeuropharmacologyPotential modulation of receptors

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in different biological contexts:

  • Colon Cancer Study :
    • Objective : To assess the compound's ability to sensitize colon cancer cells to apoptosis.
    • Findings : The compound demonstrated an ED50 of approximately 115 nM, significantly enhancing the sensitivity of HT29 human colon cancer cells to TNF-induced apoptosis.
    • : The study concluded that this compound could be a valuable addition to cancer treatment regimens by targeting microtubule dynamics and apoptosis pathways .
  • Neuropharmacological Assessment :
    • Objective : To evaluate the effects on neurotransmitter systems.
    • Findings : Preliminary results suggested that the compound may influence serotonin and dopamine receptor activities, indicating potential applications in treating mood disorders or neurodegenerative diseases .

Properties

IUPAC Name

4-(4-methylpiperazin-1-yl)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3.3ClH/c1-14-4-6-15(7-5-14)12-3-2-10-8-13-9-11(10)12;;;/h10-13H,2-9H2,1H3;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVWOBNHTFUIVJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCC3C2CNC3.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Methyl-1-piperazinyl)octahydrocyclopenta[c]pyrrole trihydrochloride
Reactant of Route 2
4-(4-Methyl-1-piperazinyl)octahydrocyclopenta[c]pyrrole trihydrochloride
Reactant of Route 3
4-(4-Methyl-1-piperazinyl)octahydrocyclopenta[c]pyrrole trihydrochloride
Reactant of Route 4
4-(4-Methyl-1-piperazinyl)octahydrocyclopenta[c]pyrrole trihydrochloride
Reactant of Route 5
4-(4-Methyl-1-piperazinyl)octahydrocyclopenta[c]pyrrole trihydrochloride
Reactant of Route 6
4-(4-Methyl-1-piperazinyl)octahydrocyclopenta[c]pyrrole trihydrochloride

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